7-methoxyquinoline-8-carboxylic acid
Overview
Description
7-methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure
Mechanism of Action
The mode of action of these compounds often involves their interaction with multiple receptors, leading to changes in cellular processes . The specific targets and mode of action can vary widely depending on the specific compound and its functional groups.
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and individual patient factors .
The result of action and the biochemical pathways affected by these compounds can also vary widely and depend on the specific compound and its targets .
Finally, the action environment, including how environmental factors influence the compound’s action, efficacy, and stability, can also vary and is an area of active research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxyquinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a quinoline derivative.
Methoxylation: Introduction of a methoxy group at the 7-position of the quinoline ring.
Carboxylation: Introduction of a carboxylic acid group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates.
Reflux Conditions: Maintaining the reaction mixture at its boiling point to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions
7-methoxyquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nitro groups for substitution reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Quinoline alcohol derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
7-methoxyquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A related compound with a hydroxyl group instead of a methoxy group.
Quinoline-8-carboxylic acid: Lacks the methoxy group at the 7-position.
Uniqueness
7-methoxyquinoline-8-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
7-methoxyquinoline-8-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-4-7-3-2-6-12-10(7)9(8)11(13)14/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHBRKFWUOAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159427-80-1 | |
Record name | 7-methoxyquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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